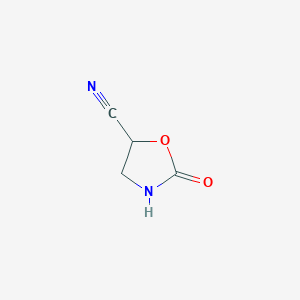
technetium(IV) oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Technetium(IV) oxide is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. It is a black, crystalline powder that is highly stable and has a high melting point. Technetium(IV) oxide is a versatile compound that can be used in a variety of applications, including scientific research.
Aplicaciones Científicas De Investigación
Radiopharmaceutical Applications
- Technetium chemistry is significantly driven by radiopharmaceutical applications, particularly in the synthesis of novel complexes for targeting biomolecules with metal complexes. The chemistry of technetium, including technetium(IV) oxide, is crucial in this field due to its artificial origin from nuclear fission and the associated radioactivity (Alberto, 2009).
Environmental Concerns and Waste Management
- Technetium-99, a significant environmental concern in nuclear waste, shows high mobility in the subsurface. Technetium(IV) oxides are used for immobilizing technetium, thereby impeding its migration in groundwater. However, the oxides are subject to dissolution by oxidants and complexing agents, impacting their effectiveness in environmental containment (Gu et al., 2011).
Interaction with Iron Minerals
- Studies have shown that technetium interacts with iron minerals, such as green rusts, which concentrate technetium from aqueous solutions. The reduction and formation of strong Tc(IV) surface complexes are key to this interaction, and this behavior indicates potential uses in groundwater cleanup and waste stream treatment (Pepper et al., 2003).
Immobilization in Waste Forms
- The mobility of technetium in the subsurface is largely governed by its oxidation state. Studies suggest that Tc(IV) incorporation in spinels, a method to increase technetium retention in glass waste forms, can be effective. This approach has implications for managing radioactive waste and environmental remediation (Lee et al., 2016).
Redox Behavior in Soils
- The redox chemistry of technetium, including its behavior as Tc(IV) oxides, is a major control on its environmental mobility. Under specific conditions, Tc(IV) tends to predominate and readily precipitates as insoluble oxides or associates with mineral surfaces, influencing its fate in contaminated environments (Begg et al., 2008).
Propiedades
Número CAS |
12036-16-7 |
|---|---|
Fórmula molecular |
O2Tc |
Peso molecular |
129.906 g/mol |
Nombre IUPAC |
dioxotechnetium |
InChI |
InChI=1S/2O.Tc |
Clave InChI |
CVKJXWOUXWRRJT-UHFFFAOYSA-N |
SMILES |
O=[Tc]=O |
SMILES canónico |
O=[Tc]=O |
Sinónimos |
dioxotechnetium TcO2 technetium dioxide technetium(IV) oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)





![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)

